Product packaging for 2-(Furfurylthio)ethylamine(Cat. No.:CAS No. 36415-21-1)

2-(Furfurylthio)ethylamine

Cat. No.: B1294888
CAS No.: 36415-21-1
M. Wt: 157.24 g/mol
InChI Key: VSPDYEHKAMKDNW-UHFFFAOYSA-N
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Description

Significance of 2-(Furfurylthio)ethylamine in Contemporary Chemical Science

The contemporary significance of this compound in chemical science stems from its role as a versatile intermediate in organic synthesis and medicinal chemistry. chemimpex.com The molecule incorporates a furan (B31954) moiety, a five-membered aromatic heterocycle containing an oxygen atom, and a thioether linkage, both of which are important structural motifs in numerous functional compounds. chemimpex.comchemenu.com The presence of the furan ring offers specific reactivity, while the thioether group enhances stability and provides a locus for further chemical transformations. chemimpex.com

This compound serves as a critical starting material or intermediate in the creation of novel pharmaceuticals, agrochemicals, and specialty polymers. chemimpex.com Its unique structure is particularly valuable for developing compounds with enhanced bioactivity and selectivity, allowing for the creation of targeted therapies and advanced materials. chemimpex.com Researchers in both academic and industrial settings utilize this compound to construct complex molecular architectures, highlighting its pivotal role in advancing chemical product development and research. chemimpex.com

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 36415-21-1 chemimpex.com
Molecular Formula C₇H₁₁NOS chemimpex.com
Molecular Weight 157.23 g/mol chemimpex.com
Appearance Colorless to slightly yellow or orange clear liquid chemimpex.com
Boiling Point 100 °C at 1 mmHg chemimpex.com
Density 1.13 g/cm³ chemimpex.com
Refractive Index n20/D 1.55 chemimpex.com
Purity ≥ 98% (GC) chemimpex.com
Synonyms (2-Aminoethylthio)methylfuran, 2-{[(Furan-2-yl)methyl]sulfanyl}ethan-1-amine chemimpex.comsielc.com

Historical Context of Furan- and Thioether-Containing Compounds in Research

The scientific journey of compounds containing furan and thioether moieties has deep roots in the history of organic chemistry.

The term "furan" is derived from the Latin word furfur, meaning bran, from which the furan derivative furfural (B47365) is produced. wikipedia.orgatamanchemicals.com The first compound in the furan family to be described was 2-furoic acid, identified in 1780 by Carl Wilhelm Scheele. wikipedia.orgatamanchemicals.com This was followed by the reporting of furfural in 1831 by Johann Wolfgang Döbereiner. wikipedia.org However, furan itself was not prepared until 1870 by Heinrich Limpricht. wikipedia.orgatamanchemicals.com The elucidation of furan's structure in the late 19th century was a significant milestone, contributing greatly to the understanding of heterocyclic and aromatic compounds. numberanalytics.com Since then, furan and its derivatives have become fundamental building blocks in the synthesis of pharmaceuticals and agrochemicals. numberanalytics.com

Thioethers, or sulfides, are organic compounds where a sulfur atom is bonded to two organic groups. The prefix "thio" signifies the presence of sulfur. taylorandfrancis.com These compounds have a long and storied history in organic synthesis. nih.gov Early methods for their preparation included the reaction of halogen compounds with cuprous mercaptides, with foundational studies published in the mid-20th century. acs.org Significant progress has been made in thioether synthesis over the decades, moving from classical methods to more advanced transition-metal-catalyzed reactions. taylorandfrancis.com For instance, the first metal-catalyzed dehydrative thioetherification, a method for forming thioethers from alcohols and thiols, was reported in 1983. chemrevlett.com The development of new synthetic routes, such as using thiourea (B124793) as a sulfur source to react with organic halides, has made the synthesis of thioethers more efficient and accessible. taylorandfrancis.com

Overview of Key Research Domains for this compound

Research involving this compound spans several key scientific fields, driven by its adaptable chemical nature. chemimpex.com Its applications range from creating life-saving medicines to developing high-performance materials.

Key research domains include:

Pharmaceutical Development : The compound is a crucial building block in synthesizing a range of pharmaceuticals. chemimpex.com Its structure is particularly suited for creating molecules that target neurological disorders. chemimpex.com Patent literature indicates its use in the synthesis of substituted azaheterocyclic compounds intended for the treatment of hyperproliferative diseases, such as cancer. google.com

Agrochemical Formulations : In agricultural science, it is utilized in formulating effective pest control solutions, contributing to the development of more efficient agricultural products. chemimpex.com

Polymer Chemistry : It functions as a crosslinking agent in the production of specialty polymers. This role is critical for enhancing the mechanical properties and thermal stability of the final polymer products. chemimpex.com

Material Science : The compound is applied in the development of advanced materials. chemimpex.com This includes its use in creating conductive polymers and composites that are essential for applications in electronics and energy storage. chemimpex.com

Biochemical Research : this compound is a valuable tool for studying complex biochemical pathways and molecular interactions, aiding in the fundamental understanding of biological systems. chemimpex.com

Analytical Chemistry : Methods for the analysis of this compound have been developed. For example, a reverse-phase high-performance liquid chromatography (HPLC) method can be used for its separation and analysis, which is scalable for preparative separation of impurities and suitable for pharmacokinetic studies. sielc.com

Research DomainSignificance of this compound
Pharmaceuticals Serves as a synthetic building block for drugs, including those for neurological disorders and cancer. chemimpex.comgoogle.com
Agrochemicals Used in the formulation of effective and efficient pest control agents. chemimpex.com
Polymer Chemistry Acts as a crosslinking agent to improve the thermal and mechanical properties of polymers. chemimpex.com
Material Science Applied in the creation of advanced materials like conductive polymers for electronics. chemimpex.com
Biochemistry Utilized in the study of biological pathways and molecular interactions. chemimpex.com
Analytical Chemistry Subject of analytical methods like HPLC for separation and quantification. sielc.com

Interdisciplinary Research Landscape of this compound

The study and application of this compound exist at the crossroads of multiple scientific disciplines. Its utility in pharmaceuticals, agrochemicals, and materials science necessitates a convergence of chemistry, biology, and engineering. chemimpex.com The synthesis of novel drug candidates from this molecule, for example, requires expertise in organic chemistry, while their evaluation involves pharmacology, biochemistry, and medicine. chemimpex.comresearchgate.net

The development of advanced polymers and materials from this compound links polymer chemistry with materials science and engineering to design products with specific physical and chemical characteristics. chemimpex.com Furthermore, the rise of interdisciplinary fields like metabolomics and network pharmacology provides a framework for understanding the complex interactions of such chemical compounds within biological systems. nih.govscribd.com These computational and analytical techniques allow researchers to move from a single-target approach to a more holistic, systems-level understanding of a molecule's biological effects, which is crucial for modern drug discovery and development. nih.gov The investigation of this compound is thus a prime example of how collaborative, interdisciplinary research drives innovation across the scientific landscape.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11NOS B1294888 2-(Furfurylthio)ethylamine CAS No. 36415-21-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(furan-2-ylmethylsulfanyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NOS/c8-3-5-10-6-7-2-1-4-9-7/h1-2,4H,3,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSPDYEHKAMKDNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CSCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60189941
Record name 2-(Furfurylthio)ethylamine
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Molecular Weight

157.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36415-21-1
Record name 2-[(2-Furanylmethyl)thio]ethanamine
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Record name 2-(Furfurylthio)ethylamine
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Record name 2-(Furfurylthio)ethylamine
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Record name 2-(furfurylthio)ethylamine
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Synthetic Methodologies and Derivatization Strategies of 2 Furfurylthio Ethylamine

Established Synthetic Pathways for 2-(Furfurylthio)ethylamine

The synthesis of this compound can be achieved through several established chemical routes. These pathways primarily involve the strategic formation of the thioether bond and the incorporation of the ethylamine (B1201723) moiety.

Thiol-Amine Coupling Reactions

The most direct and common approach to synthesizing this compound involves a coupling reaction between a thiol and an amine-containing substrate. This typically manifests as a nucleophilic substitution where one molecule acts as a sulfur nucleophile and the other as an electrophile.

A primary method is the S-alkylation of 2-aminoethanethiol (cysteamine) with a reactive furfuryl derivative, such as furfuryl chloride. In this reaction, the thiol group of cysteamine (B1669678) attacks the electrophilic methylene (B1212753) carbon of furfuryl chloride, displacing the chloride and forming the desired thioether linkage.

Alternatively, the synthesis can be initiated from furfuryl mercaptan (2-furanmethanethiol). Furfuryl mercaptan can be prepared by reacting furfuryl chloride with thiourea (B124793), followed by hydrolysis of the resulting isothiouronium salt. chemicalbook.com It can also be synthesized from furfuryl alcohol, thiourea, and hydrogen chloride. chemicalbook.com The mercaptan is then reacted with a 2-haloethylamine, such as 2-chloroethylamine (B1212225) or 2-bromoethylamine, in the presence of a base. The base deprotonates the thiol to form a more potent thiolate nucleophile, which then displaces the halide on the ethylamine backbone.

The oxidative coupling of thiols and amines represents another strategy for forming the crucial sulfur-nitrogen bond framework found in related structures, which could be adapted for this synthesis. semanticscholar.org These reactions often employ catalysts to facilitate the direct formation of a C-S bond from thiol and amine precursors. semanticscholar.org

Furan (B31954) Ring Functionalization Approaches

Building the this compound scaffold can also be approached by modifying a pre-existing furan ring. The reactivity of the furan ring is a critical consideration in these strategies. For 2-substituted furans, the C5 position is the most electron-rich and sterically accessible, making it the preferred site for electrophilic substitution reactions. researchgate.net This inherent regioselectivity allows for the selective introduction of functional groups that can then be elaborated to form the (thio)ethylamine side chain.

More advanced methods, such as transition metal-catalyzed C-H activation, have been developed for the functionalization of furan rings at other positions, such as C3. researchgate.net These reactions often require a directing group to achieve high regioselectivity. For instance, ruthenium-catalyzed C3-H arylation of furan rings has been demonstrated using an imine or benzimidazole (B57391) group at the C2 position to direct the catalyst. researchgate.net While not directly reported for this compound, these strategies could be employed to create specifically substituted analogs.

Alternative Synthetic Routes to the this compound Scaffold

Beyond direct thiol-amine coupling, other routes provide access to the core structure. One notable method involves the reaction of furfuryl alcohol derivatives with halo-amines. For example, a patented synthesis describes the reaction of 5-(dimethylamino)methyl-2-furanmethanol with 2-chloroethylamine hydrochloride in the presence of a strong base like potassium tert-butoxide in dimethylformamide. google.com Although this specific example yields an ether linkage, a similar approach using a furfuryl thiol precursor could form the desired thioether bond.

Another key synthetic intermediate is S-furfurylisothiouronium chloride, which is formed from furfuryl alcohol and thiourea. chemicalbook.com This salt can be effectively cleaved with sodium hydroxide (B78521) to yield furfuryl mercaptan, which is a versatile precursor for the coupling reactions described previously. chemicalbook.com

Development of Novel Synthetic Methodologies

As chemical synthesis evolves, there is a continuous drive toward more efficient, sustainable, and selective methods. The synthesis of this compound and its derivatives is an area where such novel approaches are being considered.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry encourage the use of renewable resources and environmentally benign processes. Furfural (B47365), the precursor to furfuryl alcohol and subsequently furfuryl mercaptan, is a key platform chemical derived from lignocellulosic biomass. researchgate.net Utilizing furfural as a starting material firmly roots the synthesis of this compound in renewable feedstocks.

Further implementation of green chemistry could involve using environmentally friendly solvents, such as water or ethanol (B145695), and employing catalytic systems to minimize waste. hbni.ac.inchemrevlett.com For instance, developing catalytic thiol-ene or thiol-yne "click" reactions could provide highly efficient and atom-economical pathways to the target molecule under mild conditions. hbni.ac.in

Stereoselective and Regioselective Synthesis Considerations

While this compound itself is an achiral molecule, the synthesis of chiral derivatives is of significant interest for pharmaceutical and agrochemical applications. chemimpex.comnetascientific.com Stereoselective synthesis would aim to control the creation of stereocenters, for example, by using chiral amines to open a prochiral epoxide or through enantioselective catalytic methods. google.comnih.gov

Regioselectivity is primarily concerned with the functionalization of the furan ring. As established, the C5 position is the most reactive site in 2-substituted furans for many reaction types. researchgate.net However, for the synthesis of more complex, polysubstituted derivatives, controlling the position of newly introduced groups is crucial. Palladium-catalyzed reactions have been effectively used for the selective functionalization of benzofuran (B130515) systems, and similar strategies could offer precise regiocontrol in furan chemistry. unicatt.it The use of directing groups to guide C-H activation to specific sites, such as the C3 position, represents a powerful tool for achieving high regioselectivity in the synthesis of complex furan derivatives. researchgate.net

Table of Synthetic Reactions

Reaction TypeReactantsProductKey Features
S-Alkylation Furfuryl chloride + CysteamineThis compoundDirect formation of the thioether bond.
S-Alkylation Furfuryl mercaptan + 2-HaloethylamineThis compoundRequires a base to form the thiolate nucleophile.
Precursor Synthesis Furfuryl alcohol + Thiourea + HClS-Furfurylisothiouronium chlorideIntermediate for producing furfuryl mercaptan. chemicalbook.com
Mercaptan Formation S-Furfurylisothiouronium chloride + NaOHFurfuryl mercaptanCleavage of the intermediate to yield the key thiol. chemicalbook.com
Furan Functionalization 2-Substituted Furan + ElectrophileC5-Functionalized FuranExploits the inherent reactivity of the furan ring at the C5 position. researchgate.net

Scale-Up Methodologies for Research Applications

The synthesis of this compound and its derivatives for research purposes often requires scalable methods to produce sufficient quantities for detailed investigation. While specific large-scale industrial production methods are not extensively detailed in publicly available literature, the principles of organic synthesis suggest that common strategies would be employed. These include transitioning from batch to continuous flow reactors, which can offer better control over reaction parameters such as temperature and mixing, leading to improved yield and purity.

For instance, the synthesis of related thioethers often involves the reaction of a thiol with an alkyl halide. Scaling up such a reaction would necessitate careful management of heat generation and potential side reactions. The use of robust and easily removable protecting groups for the amine function, such as the tert-butyloxycarbonyl (BOC) group, is a common strategy in multi-step syntheses to ensure high yields and simplify purification. google.com The choice of solvent is also critical; it must be suitable for the reaction conditions and easily removed in subsequent steps. For example, solvents like tetrahydrofuran (B95107) (THF) and ethanol are frequently mentioned in related syntheses. google.comgoogle.com

A general approach for scaling up the synthesis of this compound could involve the reaction of furfuryl mercaptan with a protected 2-aminoethyl halide under basic conditions. The subsequent deprotection of the amine would yield the final product. Optimization of reaction time, temperature, and stoichiometry of reactants would be crucial for maximizing yield and minimizing impurities on a larger scale.

Design and Synthesis of this compound Derivatives

This compound serves as a versatile scaffold for the synthesis of a wide array of derivatives, owing to the reactivity of its primary amino group, the thioether linkage, and the furan ring. chemimpex.com These modifications are instrumental in exploring the structure-activity relationships of these compounds in various applications.

Chemical Modification at the Amino Group

The primary amino group of this compound is a key site for derivatization. It readily undergoes reactions typical of primary amines, allowing for the introduction of a diverse range of functional groups.

Acylation: The amino group can be acylated using acid chlorides or anhydrides to form amides. For example, reaction with acetyl chloride in the presence of a base like diisopropylethylamine yields the corresponding N-acetyl derivative. google.com

Alkylation: N-alkylation can be achieved by reacting this compound with alkyl halides. For instance, reaction with dimethyl sulfate (B86663) or other methylating agents would yield N-methyl and N,N-dimethyl derivatives. A patent describes the synthesis of 2-[[[5-(dimethylaminomethyl)-2-furanyl]methyl]thio]ethanamine from 5-(dimethylamino)methyl-2-furanmethanol and cysteamine hydrochloride. google.com

Reaction with Isocyanates and Isothiocyanates: The amino group can react with isocyanates and isothiocyanates to form urea (B33335) and thiourea derivatives, respectively. These reactions are typically high-yielding and provide a straightforward method for introducing further structural diversity.

Reductive Amination: The primary amine can be used in reductive amination reactions with aldehydes and ketones to produce secondary and tertiary amines with a wide variety of substituents.

Table 1: Examples of Amino Group Modifications of this compound and Related Compounds

Reactant Reagent Product Class Reference
3-(1H-Pyrrolo[2,3-b]pyridin-4-ylamino)-thiophene-2-carboxylic acid (2-benzylamino-ethyl)-amide Acetyl chloride, Diisopropylethylamine N-acetyl derivative google.com
5-(Dimethylamino)methyl-2-furanmethanol Cysteamine hydrochloride N-substituted ethanamine google.com
2-(2-Thienyl)ethylamine 2-Chlorobenzyl chloride, K2CO3 N-benzyl derivative google.com

Chemical Modification at the Thioether Linkage

The thioether linkage in this compound is susceptible to oxidation, providing a pathway to sulfoxide (B87167) and sulfone derivatives. These oxidized forms can exhibit different physicochemical properties and biological activities compared to the parent thioether.

Oxidation: Oxidation of the thioether to a sulfoxide can be achieved using mild oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). Further oxidation under more vigorous conditions can yield the corresponding sulfone. The introduction of the sulfoxide or sulfone group can increase the polarity of the molecule. Research on related N-[3-[3-(piperidinomethyl)phenoxyl]propyl]acetamide derivatives has shown that the furfurylthio or furfurylsulfinyl group is important for certain biological activities. researchgate.net

Chemical Modification of the Furan Ring System

The furan ring offers several positions for electrophilic substitution and other modifications.

Electrophilic Aromatic Substitution: The furan ring can undergo reactions such as nitration, halogenation, and Friedel-Crafts acylation, typically at the 5-position. These modifications allow for the introduction of various substituents onto the furan ring, which can significantly alter the electronic properties and steric profile of the molecule. For example, a patent describes the synthesis of derivatives where the furan ring is substituted at the 5-position with aminomethyl groups. google.com

Ring Opening and Rearrangement: Under certain conditions, the furan ring can undergo ring-opening reactions, leading to the formation of acyclic dicarbonyl compounds. nih.gov These intermediates can then be used to synthesize other heterocyclic systems.

Incorporation into Heterocyclic and Polycyclic Systems

The reactive functional groups of this compound make it a valuable building block for the synthesis of more complex heterocyclic and polycyclic structures. d-nb.info

Pictet-Spengler Reaction: The ethylamine moiety can participate in Pictet-Spengler reactions with aldehydes or ketones to form tetrahydro-β-carboline or related polycyclic systems.

Formation of Thiazoles and other Heterocycles: The aminothiol-like structure can be a precursor for the synthesis of thiazoles and other sulfur-containing heterocycles through condensation reactions with appropriate dicarbonyl compounds or their equivalents.

Multi-component Reactions: this compound can be employed in multi-component reactions to generate complex molecular architectures in a single step. For instance, a derivative, 2-((furan-2-ylmethyl)thio)acetohydrazide, has been used to synthesize various oxadiazole and triazole derivatives. echemcom.com

Deuterium-Labeled Analog Synthesis for Mechanistic Probes

Deuterium-labeled compounds are invaluable tools in mechanistic studies, allowing researchers to trace metabolic pathways and understand reaction mechanisms. nih.govprinceton.edu

H-D Exchange Reactions: Selective hydrogen-deuterium (H-D) exchange reactions can be used to introduce deuterium (B1214612) at specific positions in the molecule. nih.gov Catalytic methods, for example using a palladium catalyst with a deuterium source like D2O, can facilitate this exchange at activated C-H bonds, such as those adjacent to the sulfur atom or on the furan ring. nih.gov

Synthesis from Deuterated Precursors: An alternative approach is to synthesize this compound from deuterated starting materials. For example, using deuterated furfuryl alcohol or deuterated cysteamine in the synthetic sequence would lead to the corresponding labeled analog. This method allows for the precise placement of deuterium atoms within the molecule.

Advanced Analytical Characterization Techniques for 2 Furfurylthio Ethylamine and Its Derivatives

Spectroscopic Methods for Structural Elucidation

Spectroscopy is fundamental to determining the molecular structure of 2-(Furfurylthio)ethylamine. By interacting with electromagnetic radiation, molecules yield unique spectral fingerprints that reveal the arrangement of atoms and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. For this compound, 1D NMR techniques like ¹H and ¹³C NMR provide essential information about the chemical environment of each proton and carbon atom.

¹H NMR: The proton NMR spectrum of this compound would exhibit distinct signals for the protons on the furan (B31954) ring, the ethylamine (B1201723) chain, and the methylene (B1212753) bridge. The furan protons typically appear in the aromatic region (δ 6.0-7.5 ppm). The methylene protons adjacent to the sulfur (S-CH₂) and the amine (N-CH₂) would show characteristic triplet patterns due to coupling with their neighbors.

¹³C NMR: The carbon NMR spectrum provides complementary data, showing signals for each unique carbon atom in the molecule, including those in the furan ring and the aliphatic chain.

2D NMR: Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish connectivity. COSY maps out proton-proton couplings within the ethylamine chain and the furan ring, while HSQC correlates each proton signal with its directly attached carbon atom, confirming assignments made in 1D spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Furan CH (position 5) ~7.4 ~142
Furan CH (position 3) ~6.3 ~110
Furan CH (position 4) ~6.2 ~108
Furan CH₂-S - ~152
Furan CH₂-S ~3.7 ~30
S-CH₂-CH₂-NH₂ ~2.7 (triplet) ~32
S-CH₂-CH₂-NH₂ ~2.9 (triplet) ~40

Mass Spectrometry (MS) Techniques (e.g., LC-MS, GC-MS, LC-MS/MS, ESI-MS)

Mass spectrometry (MS) is vital for determining the molecular weight and elemental composition of a compound and for deducing its structure through fragmentation analysis. The molecular formula of this compound is C₇H₁₁NOS, with a molecular weight of approximately 157.23 g/mol .

Electron Ionization (EI-MS): When coupled with Gas Chromatography (GC-MS), EI is a common ionization technique. The mass spectrum would show a molecular ion peak (M⁺) at m/z 157. Key fragmentation pathways would include the cleavage of the C-S bonds. A prominent fragment would be the furfuryl cation at m/z 81, resulting from the cleavage of the S-CH₂ bond. Another significant fragment would be [M - C₅H₅O]⁺ at m/z 76, corresponding to the ethylamine-thio moiety.

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique often paired with Liquid Chromatography (LC-MS). It is particularly useful for analyzing polar molecules like this compound. In positive ion mode, the spectrum would be dominated by the protonated molecule [M+H]⁺ at m/z 158. Tandem MS (MS/MS) experiments on this precursor ion can be performed to induce fragmentation and gain further structural insights, confirming the connectivity of the furfuryl group to the thioethylamine chain researchgate.net.

Table 2: Expected Mass Spectrometry Fragments for this compound

m/z (mass-to-charge ratio) Ion Formula Proposed Fragment Structure
157 [C₇H₁₁NOS]⁺ Molecular Ion (M⁺)
158 [C₇H₁₂NOS]⁺ Protonated Molecule [M+H]⁺
81 [C₅H₅O]⁺ Furfuryl cation

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule. These methods are complementary and provide a detailed fingerprint of the compound's vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands. The N-H stretching of the primary amine typically appears as a pair of bands in the 3300-3500 cm⁻¹ region. C-H stretching vibrations from the furan ring are observed around 3100 cm⁻¹, while aliphatic C-H stretches from the ethyl chain appear just below 3000 cm⁻¹. The C=C stretching of the furan ring gives rise to bands in the 1500-1600 cm⁻¹ region. The C-O stretching of the furan ether is typically found around 1015 cm⁻¹. The C-S stretching vibration, which is often weak, is expected in the 600-800 cm⁻¹ range. The NIST Chemistry WebBook provides a reference gas-phase IR spectrum for this compound .

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds. It would effectively probe the C=C bonds of the furan ring and the C-S bond of the thioether linkage dtu.dkkurouskilab.com. This makes it a valuable complementary technique to IR for a complete functional group analysis kurouskilab.com.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3300 - 3500 N-H stretch Primary Amine
~3125 Aromatic C-H stretch Furan Ring
2850 - 2960 Aliphatic C-H stretch Ethyl Chain
~1590, ~1505 C=C stretch Furan Ring
~1015 C-O-C stretch Furan Ring

UV-Visible Spectroscopy for Electronic Structure Analysis

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The analysis of this compound by UV-Vis is primarily focused on the furan ring, which acts as a chromophore. The furan moiety contains conjugated π-electrons and is expected to absorb UV radiation, leading to π → π* transitions globalresearchonline.net. The spectrum would likely show a strong absorption maximum (λmax) in the ultraviolet region, characteristic of furan and its simple derivatives globalresearchonline.net. The position of this absorption can be influenced by the solvent and the substituents attached to the ring.

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from reaction mixtures or impurities and for quantifying its purity.

Gas Chromatography (GC)

Gas Chromatography (GC) is a premier technique for the analysis of volatile and thermally stable compounds like this compound. Its use is standard for assessing the purity of this compound, with commercial suppliers often specifying purity levels determined by GC labproinc.com.

The method involves injecting the sample into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase coated on the column wall. For furan derivatives and sulfur-containing compounds, a common choice is a low- to mid-polarity column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., HP-5MS) nih.govresearchgate.net. A flame ionization detector (FID) can be used for quantification due to its excellent response to hydrocarbons, or a mass spectrometer (MS) can be used as a detector for definitive identification. Advanced techniques like comprehensive two-dimensional gas chromatography (GC×GC) can provide enhanced resolution for analyzing complex samples containing derivatives of this compound nih.govresearchgate.net.

Table 4: Typical Gas Chromatography Parameters for Analysis of Related Furan and Thio Compounds

Parameter Typical Value/Condition
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) nih.govresearchgate.net
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 - 280 °C mdpi.com
Oven Program Start at ~40°C, ramp to ~250°C

Liquid Chromatography (LC) (e.g., UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) stands as a powerful technique for the separation, identification, and quantification of this compound and its derivatives. By utilizing columns with smaller particle sizes (typically under 2 µm), UHPLC systems operate at higher pressures than conventional HPLC, resulting in significantly faster analysis times, improved resolution, and greater sensitivity.

For the analysis of polar compounds like amines and thiols, reversed-phase chromatography is commonly employed. Columns such as C18 or phenyl-hexyl are often selected, providing the necessary retention and selectivity. researchgate.netqub.ac.uk The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or acetate) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netqub.ac.uk Gradient elution, where the proportion of the organic solvent is varied over time, is frequently used to effectively separate complex mixtures of derivatives with differing polarities.

A key challenge in the analysis of certain derivatives can be their thermal instability. For such compounds, HPLC and UHPLC offer a distinct advantage over gas chromatography as the analysis is performed at or near ambient temperature. nih.gov Furthermore, specialized chiral stationary phases, such as those based on cellulose (B213188) or amylose (B160209) derivatives, can be used in HPLC to separate stereoisomers (enantiomers and geometrical isomers) of furan derivatives, which is crucial in pharmaceutical and biological studies. nih.gov

Table 1: Illustrative UHPLC Parameters for Amine Derivative Analysis

ParameterTypical ConditionPurpose
System Exion UHPLC or equivalentHigh-pressure solvent delivery for efficient separation.
Column Agilent ZORBAX Eclipse Plus Phenyl-Hexyl RRHD (2.1 x 50 mm, 1.8 µm) qub.ac.uk or XBridge C18 (4.6 x 150 mm) researchgate.netProvides stationary phase for separation based on hydrophobicity.
Mobile Phase A 0.1% Formic Acid in Water or 10 mM Ammonium Acetate researchgate.netAqueous component of the mobile phase; controls pH and aids ionization.
Mobile Phase B Acetonitrile (ACN) or Methanol researchgate.netOrganic modifier to control elution strength.
Flow Rate 0.5 - 1.0 mL/minDetermines analysis time and separation efficiency.
Column Temperature 30 - 40 °CMaintains consistent retention times and improves peak shape.
Injection Volume 1 - 5 µLAmount of sample introduced into the system.

Hybrid Chromatographic-Spectrometric Techniques

To achieve unambiguous identification and structural elucidation, chromatography is often coupled with mass spectrometry (MS). These hybrid techniques, such as GC-MS and LC-MS, are indispensable for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a benchmark for the analysis of volatile and thermally stable compounds. Commercial suppliers of this compound often use gas chromatography to determine its purity, which is typically specified as greater than 98.0%. tcichemicals.comlabproinc.com In a typical GC-MS analysis, the sample is vaporized and separated on a capillary column (e.g., HP-5MS) before entering the mass spectrometer. nih.govmdpi.com The mass spectrometer fragments the eluted molecules into characteristic ions, producing a mass spectrum that serves as a molecular fingerprint for identification.

For complex mixtures containing various furan and thiol derivatives, advanced techniques like two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-ToF-MS) provide superior separation capacity. semanticscholar.org However, the analysis of thiols by GC can be challenging due to their potential to react with metal surfaces in the instrument or to degrade at high temperatures. chromforum.org Using chemical ionization (CI) instead of electron ionization (EI) can sometimes enhance sensitivity for these compounds. chromforum.org

Table 2: Example GC-MS/MS Parameters for Furan Derivative Analysis

ParameterTypical ConditionPurpose
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) nih.govmdpi.comSeparates volatile compounds based on boiling point and polarity.
Carrier Gas Helium at 1.0 mL/min mdpi.comInert gas to carry sample through the column.
Oven Program Initial 40°C, ramped to 280°C researchgate.netControls elution of compounds with different volatilities.
Ionization Mode Electron Ionization (EI) at 70 eVStandard method for creating reproducible fragmentation patterns.
MS Detector Tandem Mass Spectrometry (MS/MS) or Time-of-Flight (ToF)Provides high selectivity and mass accuracy for identification.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS and its high-performance variant, UHPLC-MS/MS, are ideal for analyzing a broader range of derivatives, including those that are non-volatile or thermally labile. The liquid chromatograph separates the sample components, which are then introduced into the mass spectrometer. An interface, such as a heated electrospray ionization (H-ESI) source, is used to generate gas-phase ions from the liquid eluent. chromatographyonline.com

This technique is highly sensitive and selective, capable of detecting trace levels of compounds in complex matrices. rug.nl For amines, derivatization prior to analysis can sometimes be employed to enhance ionization efficiency and improve detection limits. rug.nl The use of tandem mass spectrometry (MS/MS), often with a triple quadrupole or QTRAP mass analyzer, allows for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), providing exceptional specificity and quantitative accuracy. researchgate.netqub.ac.uk

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state material. This technique provides an unambiguous determination of molecular structure, including bond lengths, bond angles, and torsional angles, as well as information about intermolecular interactions such as hydrogen bonding and crystal packing.

To perform this analysis, a high-quality single crystal of the compound of interest, in this case, this compound or one of its solid derivatives, is required. The crystal is mounted in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be resolved.

While specific crystallographic data for this compound is not widely available in public databases, the application of this technique would yield precise structural parameters. This data is invaluable for confirming the connectivity of the molecule, understanding its conformational preferences in the solid state, and providing a basis for computational modeling and structure-activity relationship studies.

Table 3: Representative Data Obtained from X-ray Crystallographic Analysis

ParameterType of InformationSignificance
Crystal System e.g., Monoclinic, OrthorhombicDescribes the basic geometry of the unit cell.
Space Group e.g., P2₁/cDefines the symmetry elements within the unit cell.
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)Defines the size and shape of the repeating crystal lattice unit.
Bond Lengths e.g., C-S, S-C, C-N (Å)Provides exact distances between bonded atoms.
Bond Angles e.g., C-S-C, S-C-C (°)Determines the geometry around each atom.
Torsion Angles e.g., C-C-S-C (°)Describes the conformation of the flexible ethylthio chain.

Advanced Titration Techniques for Purity and Reactivity

Titration remains a fundamental and highly accurate method for determining the purity of acidic or basic compounds. For a weakly basic compound like this compound, advanced titration methods are necessary to obtain a sharp and reproducible endpoint.

Non-Aqueous Potentiometric Titration

The purity of this compound is often determined by non-aqueous titration. tcichemicals.com Water can act as a leveling solvent, making it difficult to distinguish the endpoint for weak bases. mt.com Therefore, the titration is performed in a non-aqueous solvent, typically glacial acetic acid. In this medium, a strong acid titrant like perchloric acid (HClO₄) behaves as an exceptionally strong acid, enhancing the basic properties of the amine and yielding a much sharper inflection point at the equivalence point. mt.commt.com

Instead of a visual color indicator, the endpoint is detected potentiometrically. wikipedia.org This involves monitoring the potential difference (in millivolts) between an indicator electrode and a reference electrode as the titrant is added. wikipedia.org The equivalence point corresponds to the point of maximum slope on the titration curve (potential vs. titrant volume). To precisely locate this point, the first or second derivative of the titration curve is often plotted, where the endpoint is represented by a distinct peak or zero crossing. sapub.orgresearchgate.net For noisy titration data, mathematical smoothing algorithms like the Savitzky-Golay method can be applied to the raw data to improve the accuracy of the endpoint determination. researchgate.net This combination of a non-aqueous system and instrumental endpoint detection provides a robust and precise method for assaying the purity of this compound. scribd.com

Table 4: Key Parameters for Non-Aqueous Potentiometric Titration of Amines

ParameterCondition/ReagentRationale
Analyte This compoundThe weak base being quantified.
Solvent Glacial Acetic Acid mt.commt.comEnhances the basicity of the amine, preventing water interference. mt.com
Titrant 0.1 N Perchloric Acid (in acetic acid) mt.commt.comActs as a very strong acid in the non-aqueous medium. mt.com
Endpoint Detection Potentiometric (e.g., glass pH electrode) wikipedia.orgsapub.orgInstrumental method providing higher accuracy than visual indicators.
Data Analysis First or second derivative plot sapub.orgresearchgate.netPrecisely locates the inflection point of the titration curve.

Mechanistic Investigations of 2 Furfurylthio Ethylamine Reactions and Interactions

Reaction Kinetics and Thermodynamics

While specific kinetic and thermodynamic data for 2-(furfurylthio)ethylamine are not extensively documented in publicly available literature, the reactivity can be inferred from studies of related furan-containing compounds. For instance, the Diels-Alder reaction, a common transformation for furans, has been studied for similar structures like furfuryl alcohol.

Kinetic and thermodynamic parameters for the Diels-Alder reaction are highly dependent on temperature. At lower temperatures, the reaction is under kinetic control, favoring the formation of the endo product. As the temperature increases, the reaction shifts to thermodynamic control, where the more stable exo product is favored. mdpi.com Equilibrium constants decrease at higher temperatures, indicating the reversible nature of the reaction. mdpi.com

Interactive Data Table: Illustrative Thermodynamic and Kinetic Data for a Furan (B31954) Diels-Alder Reaction

Below is a representative data table illustrating how temperature affects reaction parameters for a Diels-Alder reaction involving a furan derivative.

Temperature (°C)k_f (M⁻¹s⁻¹)k_r (s⁻¹)K_eq (M⁻¹)ΔH (kJ/mol)ΔS (J/mol·K)
241.2 x 10⁻⁵1.5 x 10⁻⁷80-55-150
603.5 x 10⁻⁴8.0 x 10⁻⁶44-55-150
934.1 x 10⁻³2.5 x 10⁻⁴16-55-150

Note: Data are hypothetical and for illustrative purposes based on typical furan reactivity.

Role of the Thiol Group in Chemical Transformations

The thioether linkage in this compound plays a pivotal role in its chemical behavior. The sulfur atom, with its lone pairs of electrons, imparts nucleophilic character to the molecule.

Key Reactions Involving the Thioether Group:

Oxidation: The sulfur in a thioether is susceptible to oxidation. Mild oxidizing agents can convert it to a sulfoxide (B87167), while stronger agents can lead to the formation of a sulfone. chemistrysteps.com This changes the oxidation state of the sulfur atom. libretexts.org

Nucleophilicity: Sulfur is generally more nucleophilic than oxygen due to its larger size and more polarizable electron cloud. masterorganicchemistry.com The thiolate conjugate base (RS⁻) is an excellent nucleophile in SN2 reactions. masterorganicchemistry.com

Acidity: Thiols are significantly more acidic than their alcohol counterparts. chemistrysteps.commasterorganicchemistry.com This is because the larger sulfur atom can better stabilize the negative charge of the resulting thiolate ion. chemistrysteps.com This property is crucial in base-catalyzed reactions.

The sulfur atom's ability to engage in these transformations makes it a key site for molecular modification and contributes to the compound's utility as a building block in synthesis. chemimpex.com

Reactivity of the Furan Ring System

The furan ring is an electron-rich aromatic heterocycle, making it highly reactive towards electrophiles and also capable of participating in cycloaddition reactions. quora.com Its aromaticity is less pronounced than that of benzene, allowing it to undergo reactions that involve dearomatization more readily. quora.com

Electrophilic Aromatic Substitution:

Furan undergoes electrophilic aromatic substitution much more readily than benzene. pearson.compearson.com The reaction proceeds preferentially at the C2 and C5 positions. This regioselectivity is due to the greater stabilization of the cationic intermediate (sigma complex) formed when the electrophile attacks at the C2 position, which can be stabilized by three resonance structures, compared to only two for C3 attack. chemicalbook.comstudy.comquora.com

Common Electrophilic Substitution Reactions of Furan:

ReactionReagentProduct
HalogenationBr₂ in dioxane2-Bromofuran
NitrationAcetyl nitrate2-Nitrofuran
AcylationAcetic anhydride, BF₃2-Acetylfuran

Cycloaddition Reactions:

The furan ring can act as a 1,3-diene in cycloaddition reactions, most notably the Diels-Alder reaction. quora.comquimicaorganica.org This reactivity allows for the construction of complex bicyclic structures. quora.com The low aromaticity of furan facilitates its participation in these reactions, which temporarily disrupt the aromatic system. quimicaorganica.org The reaction can be either intermolecular or intramolecular. youtube.com In some cases, depending on the reactants, the furan ring can also act as a dienophile in a polar, stepwise mechanism. acs.org

Mechanisms of Biological Interactions

The structural features of this compound suggest several potential mechanisms for interaction with biological systems, including binding to receptors, modulating enzyme activity, and undergoing cellular metabolism.

While specific receptor targets for this compound have not been fully elucidated, its ethylamine (B1201723) substructure is a common motif in many biologically active molecules, including neurotransmitters like serotonin. wikipedia.org The binding of a ligand to a receptor is governed by the law of mass action, where the ligand and receptor exist in an equilibrium with the ligand-receptor complex. nih.gov

The interaction typically involves a conformational change in the receptor, which initiates a signaling cascade. nih.gov For amine-containing compounds, key interactions often involve hydrogen bonding and ionic interactions between the protonated amine and acidic residues (e.g., aspartate, glutamate) in the receptor's binding pocket. The furan ring and thioether component could engage in hydrophobic or van der Waals interactions, contributing to binding affinity and selectivity. Multivalent interactions, where a ligand binds to multiple receptor sites, can significantly increase functional affinity through the chelate effect. ualberta.ca

The thiol group is a key functional group in the active sites of many enzymes, such as cysteine proteases. nih.gov Compounds containing reactive thiol or thioether groups can act as enzyme inhibitors.

Mechanisms of enzyme interaction include:

Covalent Modification: The sulfur atom can act as a nucleophile, attacking electrophilic sites on an enzyme or its cofactors, leading to irreversible inhibition. Conversely, electrophilic metabolites of the furan ring could covalently bind to nucleophilic residues like cysteine in an enzyme's active site.

Reversible Inhibition: The compound may bind non-covalently to the active site, competing with the natural substrate.

Redox Modulation: Thiols are redox-active and can participate in disulfide exchange reactions with cysteine residues in proteins, altering their three-dimensional structure and function. libretexts.org Thiol-containing compounds can also react with and neutralize reactive oxygen species (ROS), thereby protecting enzymes from oxidative damage. imrpress.com Silver ions, for example, are known to react with thiol groups in enzymes, leading to their inactivation. wikipedia.org

Cellular Uptake: Small molecules like this compound can cross cell membranes through various mechanisms. Passive diffusion is possible if the molecule has sufficient lipophilicity. However, the ethylamine group, which would be protonated at physiological pH, suggests that carrier-mediated transport or endocytosis might be involved. The efficiency of cellular uptake for short, charged molecules can be enhanced by factors like acylation with fatty acids, which increases membrane interaction. nih.govresearchgate.netnih.gov

Metabolism: Once inside the cell, furan-containing compounds are often metabolized by cytochrome P450 enzymes. nih.govresearchgate.netnih.gov A primary metabolic pathway for the furan ring is oxidation, which can generate highly reactive and potentially toxic intermediates like cis-enediones or epoxides. nih.govresearchgate.netsemanticscholar.org

These electrophilic metabolites can react with cellular nucleophiles. A major detoxification pathway involves conjugation with glutathione (GSH), a cellular antioxidant, which is then further processed and excreted. nih.govresearchgate.netsemanticscholar.org The reaction of these metabolites with nucleophilic residues on proteins and DNA is a key mechanism of toxicity for some furan compounds. nih.govresearchgate.net The ethylamine side chain may be metabolized by monoamine oxidases, similar to the breakdown of neurotransmitters. wikipedia.org

Mechanistic Studies in Material Science Applications (e.g., Corrosion Inhibition Mechanisms)

The utility of this compound in material science, particularly as a corrosion inhibitor, is an area of significant interest. The molecule's unique structure, featuring a furan ring, a thioether linkage, and an ethylamine group, suggests a multifaceted mechanism for protecting metallic surfaces from corrosive environments. The primary mechanism of corrosion inhibition by organic compounds like this compound involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. mdpi.com

The adsorption process can occur through two main types of interactions: physisorption and chemisorption. Physisorption is a result of electrostatic attraction between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the metal surface is typically positively charged, and the inhibitor can be protonated, leading to electrostatic interactions. Chemisorption, a stronger form of adsorption, involves the sharing of electrons between the inhibitor molecule and the metal surface, forming a coordinate-type bond.

In the case of this compound, the presence of heteroatoms such as nitrogen (in the amine group) and sulfur (in the thioether group), along with the π-electrons of the furan ring, makes it an effective corrosion inhibitor. mdpi.com These heteroatoms and the aromatic ring can act as active centers for adsorption on the metal surface. mdpi.com The lone pair of electrons on the nitrogen and sulfur atoms can be shared with the vacant d-orbitals of the metal, leading to strong chemisorption. researchgate.net

The formation of a protective layer by the inhibitor on the metallic surface separates the metal from the aggressive acidic solution, thereby preventing its destructive disintegration. Spectroscopic and microscopic techniques can be employed to confirm the formation of this protective film.

Inhibitor Feature Role in Corrosion Inhibition Interaction Type
Furan Ringπ-electron system interacts with vacant metal orbitals.Chemisorption
Sulfur AtomLone pair of electrons donates to vacant metal d-orbitals.Chemisorption
Nitrogen AtomLone pair of electrons donates to vacant metal d-orbitals.Chemisorption
Ethylamine GroupCan be protonated in acidic media, leading to electrostatic attraction with the charged metal surface.Physisorption

Mechanistic Insights into Flavor Compound Formation (Analogous Systems)

While specific mechanistic studies on the formation of this compound as a flavor compound are not extensively detailed in the public domain, valuable insights can be drawn from analogous systems, particularly the formation of structurally related sulfur-containing flavor compounds like furfuryl mercaptan. The formation of such compounds is intricately linked to complex chemical pathways that occur during the thermal processing of food, most notably the Maillard reaction and the Strecker degradation. cabidigitallibrary.org

The Maillard reaction is a non-enzymatic browning reaction between amino acids and reducing sugars that is responsible for the development of a wide array of desirable flavors and aromas in cooked foods. byjus.comwikipedia.org This reaction proceeds through a series of steps, beginning with the condensation of a reducing sugar with an amino acid to form an N-substituted glycosylamine. byjus.com This intermediate then undergoes an Amadori rearrangement to form a ketosamine. byjus.com Subsequent reactions of the ketosamine can lead to the formation of numerous flavor compounds, including furan derivatives. mdpi.com

The Strecker degradation is a crucial component of the Maillard reaction, involving the interaction of α-amino acids with dicarbonyl compounds. tandfonline.comtandfonline.com This reaction leads to the formation of Strecker aldehydes, which are key aroma compounds, and α-aminoketones, which can further react to produce other flavor molecules like pyrazines. nih.gov

The formation of sulfur-containing flavor compounds, such as this compound, likely involves the participation of sulfur-containing amino acids, such as cysteine or methionine, in the Maillard reaction. In analogous systems, furfural (B47365), a product of sugar degradation in the Maillard reaction, can react with hydrogen sulfide, which is generated from the degradation of cysteine, to form furfuryl mercaptan. nih.govfrontiersin.org

Extrapolating from these analogous systems, a plausible pathway for the formation of this compound could involve the following steps:

Formation of Furfural: Dehydration and cyclization of reducing sugars during the Maillard reaction lead to the formation of furfural.

Generation of a Sulfur Source: The degradation of sulfur-containing amino acids, such as cysteine, provides a source of sulfur, potentially in the form of hydrogen sulfide or other reactive sulfur species.

Formation of an Amine Source: The Strecker degradation of an amino acid can lead to the formation of an amine or an amino-containing intermediate.

Reaction and Formation of the Final Compound: Furfural or a derivative could react with the sulfur source and the amine source to form this compound.

It is also plausible that this compound is formed through the reaction of a pre-formed furfurylthiol (furfuryl mercaptan) with an amino-containing molecule. The stability of thiols like furfuryl mercaptan is known to be influenced by factors such as pH and temperature, and they can readily undergo oxidation to form disulfides. nih.gov

Reaction Reactants Key Intermediates Products
Maillard ReactionAmino Acids, Reducing SugarsN-substituted glycosylamine, Ketosamines (Amadori products)Melanoidins, Various Flavor Compounds (including furans) byjus.commdpi.com
Strecker Degradationα-Amino Acids, Dicarbonyl CompoundsSchiff base, α-aminoketonesStrecker Aldehydes, Pyrazines tandfonline.comnih.gov

Computational Chemistry and Modeling Studies of 2 Furfurylthio Ethylamine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in studying the intrinsic properties of 2-(furfurylthio)ethylamine. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule. By optimizing the molecular geometry, researchers can predict various properties, including bond lengths, bond angles, and vibrational frequencies, which can be compared with experimental spectroscopic data for validation.

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule dictates its chemical behavior. Quantum chemical calculations map the distribution of electrons within this compound, identifying regions of high or low electron density. This information is crucial for predicting how the molecule will interact with other chemical species.

Molecular electrostatic potential (MEP), electron localization function (ELF), and localized orbital locator (LOL) maps are computational tools used to identify chemically reactive sites. nih.govnih.gov These analyses help in pinpointing nucleophilic regions (areas prone to donating electrons) and electrophilic regions (areas prone to accepting electrons), thereby predicting the molecule's reactivity in various chemical reactions. nih.gov For instance, the nitrogen atom of the ethylamine (B1201723) group and the sulfur atom are expected to be key sites for electrophilic attack, while the furan (B31954) ring can participate in various interactions.

Table 1: Calculated Electronic Properties of this compound (Illustrative)

Property Calculated Value Unit
Dipole Moment 2.5 Debye
Polarizability 18.5 ų
Total Energy -745.123 Hartrees
Heat of Formation -50.2 kcal/mol

Note: This table is illustrative and presents typical data obtained from quantum chemical calculations. Actual values would be derived from specific DFT functionals and basis sets.

Adsorption Energy and Binding Affinity Calculations

Understanding how this compound interacts with surfaces is vital for its potential applications in materials science, such as in the development of corrosion inhibitors or advanced materials. chemimpex.com DFT calculations are employed to determine the adsorption energy of the molecule on various substrates. nih.gov These calculations model the interaction between the molecule and a surface, predicting the most stable adsorption orientation and the strength of the binding.

The adsorption energy (Ead) is typically calculated using the formula: Ead = Etotal - (Emolecule + Esurface) where Etotal is the total energy of the molecule adsorbed on the surface, and Emolecule and Esurface are the energies of the isolated molecule and the bare surface, respectively. A negative Ead value indicates a stable adsorption process. ijcce.ac.ir Studies on similar organic sulfides have shown that π–π stacking interactions can play a significant role in the adsorption process on materials like hexagonal boron nitride (h-BN). nih.gov

Table 2: Illustrative Adsorption Energies of this compound on Different Metal Surfaces

Metal Surface Adsorption Energy (Ead) (kcal/mol)
Copper (111) -25.8
Iron (110) -32.5
Aluminum (111) -21.1

Note: This table provides hypothetical data to illustrate the results of adsorption energy calculations. The values indicate the relative strength of interaction with different surfaces.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical stability and reactivity. nih.gov A small energy gap suggests that the molecule is more reactive because it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov FMO analysis can predict the most probable sites for reaction, as the electron density of these orbitals is often localized on specific atoms or functional groups. youtube.comresearchgate.net For this compound, the HOMO is expected to have significant contributions from the sulfur and nitrogen lone pairs and the π-system of the furan ring, while the LUMO would likely be distributed over the furan ring's anti-bonding orbitals.

Table 3: Illustrative Frontier Molecular Orbital Energies of this compound

Phase EHOMO (eV) ELUMO (eV) Energy Gap (ΔE) (eV)
Gas Phase -8.5 -0.8 7.7
Water -8.7 -1.0 7.7
Ethanol (B145695) -8.6 -0.9 7.7

Note: This is an illustrative table. The specific energies are dependent on the computational method and solvent model used.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a virtual microscope to observe molecular interactions, conformational changes, and other time-dependent processes.

Conformational Analysis and Flexibility

This compound is a flexible molecule due to the presence of several single bonds that can rotate freely. This flexibility allows it to adopt numerous different three-dimensional shapes, or conformations. MD simulations can explore the potential energy surface of the molecule to identify the most stable (lowest energy) conformations and the energy barriers between them.

By simulating the molecule's movement over nanoseconds or longer, researchers can analyze the range of motion of different parts of the molecule, such as the rotation of the furfuryl group relative to the ethylamine chain. This information is critical for understanding how the molecule might bind to a biological target or a material surface, as its shape plays a crucial role in molecular recognition.

Solvent Effects on Molecular Behavior

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent in which it is dissolved. MD simulations are highly effective at modeling these solvent effects explicitly. By surrounding the this compound molecule with a box of solvent molecules (e.g., water, ethanol), simulations can capture the specific interactions, such as hydrogen bonding, between the solute and the solvent.

Interaction with Biological Macromolecules and Surfaces

The study of how a molecule like this compound interacts with biological macromolecules (e.g., proteins, nucleic acids) and surfaces (e.g., cell membranes) is fundamental to understanding its potential biological activity. Computational methods provide insight into these interactions at an atomic level.

Key Interaction Mechanisms:

Hydrogen Bonding: The primary amine (-NH2) group in this compound can act as a hydrogen bond donor, while the oxygen and sulfur atoms can act as hydrogen bond acceptors. These interactions are crucial for the specific recognition and binding to biological targets.

Hydrophobic Interactions: The furan ring and the ethyl chain contribute to the molecule's hydrophobic character, promoting interactions with nonpolar pockets in proteins or lipid bilayers.

Electrostatic Interactions: The distribution of charge across the molecule, particularly the lone pairs on nitrogen, oxygen, and sulfur, dictates its electrostatic potential and guides its approach to charged or polar residues on a macromolecule.

Computational techniques such as Molecular Dynamics (MD) simulations could be used to model the behavior of this compound at a biological interface. An MD simulation would track the movement of the molecule and the surrounding atoms over time, revealing stable binding poses, conformational changes, and the energetic contributions of different types of interactions.

Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein receptor. This method is essential in drug discovery for screening virtual libraries of compounds and for understanding the mechanism of action of a specific molecule.

For this compound, docking studies would involve:

Target Selection: Identifying a potential protein target. Given its use as a building block for pharmaceuticals targeting neurological disorders, a relevant target might be a neurotransmitter receptor or enzyme. chemimpex.com

Preparation: Obtaining or modeling the 3D structures of both this compound (the ligand) and the target protein. The ligand's structure would be energy-minimized to find its most stable conformation.

Docking Simulation: Using software like AutoDock or Sybyl-X, the ligand is placed into the binding site of the protein. tcichemicals.com The program then explores various orientations and conformations of the ligand, scoring each one based on a function that estimates the binding affinity.

Analysis: The results are analyzed to identify the most likely binding pose and to calculate a binding energy score, which indicates the strength of the interaction. Lower binding energies typically suggest a more stable complex.

The insights from docking could reveal key amino acid residues that interact with the furan ring, the thioether linkage, or the ethylamine side chain, guiding future modifications to improve binding affinity and selectivity.

Table 1: Example Data from a Hypothetical Docking Study of this compound

Note: The following data is illustrative and not based on published experimental results. It demonstrates how findings from a docking study would typically be presented.

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Monoamine Oxidase A-6.8Tyr407, Phe208Hydrogen Bond, Pi-Alkyl
Dopamine (B1211576) D2 Receptor-7.2Asp114, Ser193Ionic, Hydrogen Bond
GABA-A Receptor-5.9Phe200, Tyr157Pi-Pi Stacking, Hydrogen Bond

QSAR (Quantitative Structure-Activity Relationship) Modeling

QSAR modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular properties (descriptors) that influence activity, QSAR models can predict the activity of new, unsynthesized molecules.

A QSAR study involving analogs of this compound would proceed as follows:

Data Set: A series of furan derivatives with known biological activities (e.g., IC50 values) would be compiled.

Descriptor Calculation: For each molecule, a wide range of molecular descriptors would be calculated. These can include electronic properties (e.g., dipole moment), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP).

Model Generation: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build an equation that correlates a selection of descriptors with the observed biological activity.

Validation: The model's predictive power is rigorously tested using statistical cross-validation techniques and by predicting the activity of a set of compounds not used in the model's creation.

For furan and thiophene (B33073) analogs, QSAR studies have shown that electronic parameters often play a dominant role in modulating biological activity. A validated QSAR model could be used to prioritize the synthesis of novel this compound derivatives with the highest predicted potency.

Cheminformatics and Data Mining for Structure-Property Relationships

Cheminformatics combines computer and information science to analyze large datasets of chemical information, enabling the discovery of structure-property and structure-activity relationships. For a compound like this compound, cheminformatics tools can be used to analyze its properties in the context of vast chemical databases.

Applications include:

Property Prediction: Calculating physicochemical properties such as solubility (LogS), lipophilicity (LogP), and drug-likeness based on its structure. These properties are crucial for assessing its potential as a drug candidate.

Similarity Searching: Identifying commercially available or previously synthesized compounds with similar structures to this compound. This can provide clues about its potential biological targets and applications.

Scaffold Hopping: Finding molecules with different core structures (scaffolds) but similar 3D shapes and property distributions. This can lead to the discovery of novel classes of compounds with similar biological activities.

Data Mining: Analyzing large screening databases to identify patterns. For instance, data mining could reveal if the "furfurylthio" moiety is frequently associated with a particular biological activity or, conversely, with toxicity alerts.

By applying these computational methods, researchers can efficiently explore the chemical space around this compound, generating hypotheses and guiding experimental work to develop new molecules for pharmaceutical or agrochemical applications. chemimpex.com

Structure Activity Relationship Sar Studies of 2 Furfurylthio Ethylamine and Its Analogs

Impact of Furan (B31954) Ring Substitutions on Activity

The furan ring is a key component of 2-(furfurylthio)ethylamine, and substitutions on this ring can significantly alter the compound's activity. The nature and position of these substituents can influence the molecule's electronic properties, steric profile, and ability to interact with biological targets or surfaces.

Research on various furan-containing compounds has shown that the introduction of different functional groups on the furan moiety can modulate their biological effects. For instance, in a study on furan derivatives, it was observed that the presence of a methyl group on the furan ring could enhance antimicrobial activity. This suggests that even small alkyl substitutions can lead to notable changes in biological outcomes. The position of the substituent on the furan ring is also critical. Studies on the fragmentation of oxanorbornadienes, which contain a furan-derived core, revealed that substituents at the 2- and 5-positions have the most significant influence on reaction rates. nih.gov This is attributed to their ability to stabilize charges that develop in the transition state. nih.gov Specifically, electron-withdrawing groups were found to inversely correlate with the fragmentation rate. nih.gov

While direct SAR studies on substituted this compound are not extensively documented in the public domain, we can extrapolate from related furan-containing structures. For example, in the context of corrosion inhibition, the introduction of carboxylic acid or hydroxymethyl groups onto a furan ring has been systematically studied, demonstrating that these polar functional groups can significantly impact the protective properties of the molecule.

Substituent on Furan RingPositionObserved/Potential Impact on ActivityReference Context
Methyl-Enhanced antimicrobial activityGeneral furan derivatives
Electron-withdrawing groups2- and 5-Decreased reaction rates in chemical transformationsOxanorbornadiene fragmentation nih.gov
Carboxylic acid2- and 5-Modified corrosion inhibition efficiencyFuran-based corrosion inhibitors nih.gov
Hydroxymethyl2- and 5-Altered adsorption properties on metal surfacesFuran-based corrosion inhibitors nih.gov

Role of the Thioether Linkage in Modulating Activity

Thioether bonds are known for their stability compared to disulfide bonds, being resistant to reductive cleavage. nih.gov This stability can be advantageous in biological systems, potentially leading to a longer duration of action for therapeutic agents. csmres.co.uk However, thioethers are susceptible to metabolic oxidation, which can alter the activity of the parent compound. nih.gov

In the context of bioactive peptides, the replacement of a disulfide bridge with a more stable thioether bridge, such as cystathionine, has been shown to maintain, and in some cases improve, biological activity while enhancing stability. nih.gov This highlights the structural and functional significance of the thioether linkage. The geometry of the thioether bridge can influence the precise positioning of key interacting residues, thereby affecting binding to biological targets. nih.gov

For this compound, modifying the thioether linkage, for example, by oxidizing it to a sulfoxide (B87167) or sulfone, would introduce more polar and hydrogen-bonding capable groups. This would be expected to significantly alter its solubility, membrane permeability, and interactions with molecular targets. Replacing the sulfur atom with oxygen to form an ether linkage would also dramatically change the molecule's properties, affecting bond angles and electronic characteristics, and consequently, its biological and chemical behavior.

Modification of Thioether LinkagePotential Impact on PropertiesRationale
Oxidation (to sulfoxide/sulfone)Increased polarity, altered biological activityIntroduction of polar S=O bonds, potential for altered receptor interactions. nih.gov
Replacement with Ether (-O-)Altered bond angles, polarity, and reactivityOxygen is more electronegative and has a smaller atomic radius than sulfur.
Replacement with Selenoether (-Se-)Modified bond lengths and angles, potential for altered redox propertiesSelenium is larger and less electronegative than sulfur.
Insertion of methylene (B1212753) groups (-S-CH2-)Increased flexibility and length of the linkerChanges in the spatial relationship between the furan and ethylamine (B1201723) moieties.

Influence of the Ethylamine Moiety on Biological and Chemical Properties

The ethylamine side chain is a common pharmacophore found in many biologically active compounds, including neurotransmitters and pharmaceuticals. Its primary amine group is typically protonated at physiological pH, allowing for ionic interactions with biological targets such as receptors and enzymes.

SAR studies on phenethylamine (B48288) and tryptamine (B22526) derivatives, which also feature an ethylamine moiety, have provided valuable insights into its role in receptor binding. nih.govresearchgate.netnih.gov For instance, substitutions on the nitrogen atom of the ethylamine group can drastically affect receptor affinity and selectivity. nih.govnih.gov The introduction of alkyl or phenylethyl groups on the nitrogen can enhance affinity for certain dopamine (B1211576) receptor subtypes while decreasing it for others. nih.gov This suggests that the nature of the substituent on the amine can modulate the interaction with specific subpockets within a receptor's binding site.

In the context of this compound, the ethylamine moiety is critical for its potential interactions with biological systems. The primary amine can act as a hydrogen bond donor and can form salt bridges with acidic residues in a receptor or enzyme active site. The length of the ethyl linker is also important, as it provides the necessary spacing and conformational flexibility for the furan ring and the amine group to adopt an optimal orientation for binding.

Modification of Ethylamine MoietyPotential Impact on PropertiesReference Context
N-alkylation (e.g., N-methyl, N-ethyl)Altered receptor selectivity and affinitySAR of phenethylamines and tryptamines. nih.govnih.govnih.gov
N,N-dialkylationFurther modulation of receptor binding profilesDopamine receptor ligands. nih.gov
Modification of the ethyl chain lengthChanges in the spatial orientation of the pharmacophoric groupsGeneral principles of medicinal chemistry.
Introduction of substituents on the ethyl chainSteric hindrance, altered flexibility, and potential for new interactionsSAR of phenethylamines. nih.gov

Comparative Analysis with Related Furan- and Thio-phene-based Thioethers

Thiophene (B33073) is a close structural analog of furan, with the oxygen atom of the furan ring being replaced by a sulfur atom. This substitution leads to significant differences in the electronic and steric properties of the heterocyclic ring, which can translate into different biological and chemical activities.

In terms of aromaticity, thiophene is generally considered to be more aromatic than furan. quora.com This difference in aromatic character can influence the reactivity of the ring and its ability to participate in π-stacking interactions.

Several studies have directly compared the activities of furan- and thiophene-containing compounds:

Antimicrobial Activity: In a study of antimicrobial compounds, replacing a thiophene ring with a furan core did not lead to a significant improvement in activity against drug-resistant Gram-negative bacteria. frontiersin.orgnih.gov However, in another study on macrocyclic esters and thioesters, the thioester with a thiophene ring showed notable efficacy against Staphylococcus aureus. researchgate.net

Corrosion Inhibition: The corrosion inhibitor behaviors of furan and thiophene have been examined using computational methods. researchgate.netdergipark.org.trdergipark.org.tr Both molecules can adsorb onto metal surfaces and inhibit corrosion, but their efficiencies can differ due to variations in their electronic structures and abilities to donate electrons to the metal surface. One study on novel hydrazone derivatives found that the thiophene-containing compound exhibited higher corrosion inhibition efficiency than its furan counterpart.

These comparisons indicate that while furan and thiophene are structurally similar, the choice of the heteroatom can have a profound impact on the resulting activity, and the superior ring system is often application-dependent.

Property/ApplicationFuran-based ThioethersThiophene-based ThioethersKey Findings
AromaticityLess aromaticMore aromaticThiophene has a higher degree of aromaticity than furan. quora.com
Antimicrobial ActivityVariable activityVariable, sometimes superior, activityActivity is highly dependent on the specific molecular scaffold. frontiersin.orgnih.govresearchgate.net
Corrosion InhibitionEffective inhibitorsOften more effective inhibitorsThiophene derivatives can show enhanced inhibition efficiency.

Development of SAR Models for Specific Applications (e.g., Receptor Antagonism, Corrosion Inhibition)

The development of quantitative structure-activity relationship (QSAR) models is a powerful tool for understanding the relationship between the chemical structure of a series of compounds and their biological or chemical activity. These models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent and selective molecules.

Receptor Antagonism: For applications such as receptor antagonism, SAR and QSAR models are invaluable. For instance, in the development of histamine (B1213489) H3 receptor antagonists, QSAR studies on arylbenzofuran derivatives have been conducted. nih.gov These models have highlighted the importance of charge transfer interactions in ligand-receptor binding. nih.gov While specific QSAR models for this compound as a receptor antagonist are not readily available, its structural similarity to known pharmacophores suggests that such models could be developed. The furan ring can act as a key recognition element, while the ethylamine moiety can provide the necessary basic group for interaction with the receptor.

Corrosion Inhibition: In the field of corrosion inhibition, QSAR models are used to correlate the structural properties of inhibitors with their protective efficiency. These models often use quantum chemical parameters, such as the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), and the dipole moment, to predict the effectiveness of an inhibitor. Studies on thiophene and furan derivatives as corrosion inhibitors have utilized such theoretical calculations to explain their mechanism of action, which involves the adsorption of the inhibitor molecule onto the metal surface. nih.govresearchgate.netdergipark.org.trdergipark.org.trresearchgate.net The development of a QSAR model for this compound and its analogs as corrosion inhibitors would involve synthesizing a series of related compounds, measuring their inhibition efficiencies, calculating a range of molecular descriptors, and then using statistical methods to build a predictive model.

The general approach to developing a SAR/QSAR model for a specific application of this compound would involve:

Data Set Generation: Synthesis and experimental testing of a diverse set of analogs with systematic variations in the furan ring, thioether linkage, and ethylamine moiety.

Descriptor Calculation: Computation of a wide range of molecular descriptors (e.g., steric, electronic, hydrophobic) for each analog.

Model Building: Using statistical techniques like multiple linear regression, partial least squares, or machine learning algorithms to establish a correlation between the descriptors and the observed activity.

Model Validation: Rigorous validation of the model using internal and external test sets to ensure its predictive power.

Such models would be instrumental in accelerating the discovery of novel this compound derivatives with optimized properties for a given application.

Applications in Chemical Sciences and Beyond

Building Block in Organic Synthesis

2-(Furfurylthio)ethylamine serves as a crucial building block in organic synthesis, primarily due to the reactivity of its functional groups—the furan (B31954) ring, the primary amine, and the thioether linkage. chemimpex.com Chemists utilize this compound as a starting material or intermediate for constructing more complex molecules, particularly heterocyclic compounds. chemimpex.com The furan moiety can participate in various reactions, including Diels-Alder cycloadditions and electrophilic substitutions, while the nucleophilic amine group is readily functionalized. This versatility makes it a sought-after ingredient for synthesizing complex molecules with desired bioactivity and selectivity. chemimpex.com Its role as a foundational component is evident in the production of pharmaceuticals and agrochemicals, where its structural features are incorporated into the final active ingredients.

Pharmaceutical Development Research

The compound is a key intermediate in the synthesis of various biologically active molecules and therapeutic agents. chemimpex.com Its structure is a component of several compounds investigated for treating a range of medical conditions.

Research into treatments for neurological disorders has utilized this compound as a building block for synthesizing targeted pharmaceuticals. chemimpex.com The unique structure of the molecule is considered advantageous for allowing enhanced interaction with biological targets within the nervous system. chemimpex.com A derivative, 2-[[[5-[(Dimethylamino)methyl]-2-furyl]methyl]thio]ethylamine, is noted for its application in developing drugs that target neurological disorders, partly due to its potential ability to cross the blood-brain barrier.

This compound is a critical precursor in the synthesis of histamine (B1213489) H2-receptor antagonists, a class of drugs that reduce stomach acid production. The most prominent example is Ranitidine, a widely known medication used to treat and prevent ulcers and to manage conditions like gastroesophageal reflux disease (GERD) and Zollinger-Ellison syndrome. clevelandclinic.orgwikipedia.orgdrugbank.com The synthesis of Ranitidine involves the reaction of a derivative of this compound, specifically 5-dimethylaminomethyl-2-(2′-aminoethyl)thiomethylfurane, with N-methyl-1-methylthio-2-nitroethenamine. nih.gov By inhibiting the action of histamine on the parietal cells of the stomach, these agents play a significant gastroprotective role. drugbank.comnih.gov

Table 1: Key Synthesis Reaction for Ranitidine

Reactant 1Reactant 2Product
5-Dimethylaminomethyl-2-(2′-aminoethyl)thiomethylfuraneN-methyl-1-methylthio-2-nitroethenamineRanitidine

This table outlines the final key step in a common synthesis pathway for the gastroprotective agent Ranitidine, which utilizes a derivative of this compound.

The application of this compound in anti-ulcer research is intrinsically linked to its role in synthesizing Ranitidine. Ranitidine exerts its anti-ulcer effect by competitively and reversibly inhibiting histamine H2 receptors, which leads to a decrease in gastric acid secretion and volume. wikipedia.orgdrugbank.com This mechanism is effective in treating duodenal and gastric ulcers. clevelandclinic.orgdrugbank.com

In the realm of anti-allergy research, the connection is also made through Ranitidine. As a histamine H2-receptor antagonist, Ranitidine is a type of antihistamine. clevelandclinic.orgnih.gov While typical allergy medications are H1-receptor antagonists, H2-receptor antagonists like Ranitidine have also been shown to have a role. Research has demonstrated that Ranitidine can suppress allergic reactions in skin-prick tests, significantly reducing wheal, flare, and itching sensations. nih.gov Furthermore, it has been used in conjunction with H1 antagonists as a secondary treatment for anaphylaxis. wikipedia.org

While there is no direct evidence of this compound itself being developed as a kinase inhibitor, its structural motifs, particularly the furan ring, are relevant in analogous research. Furan-containing compounds have been explored in the design of various enzyme inhibitors. In the broader field of kinase inhibitor development, medicinal chemists often use heterocyclic structures as scaffolds to achieve desired biological activity. For example, researchers have designed and synthesized derivatives based on different heterocyclic scaffolds to achieve multi-kinase inhibition. The principle involves incorporating specific chemical moieties, like furan, into larger molecular frameworks to create compounds with a desired polypharmacological profile, targeting enzymes like vascular endothelial growth factor receptor (VEGF-R) and platelet-derived growth factor receptor (PDGF-R) tyrosine kinases.

Agrochemical Research and Formulation Development

In addition to its pharmaceutical applications, this compound and its derivatives are utilized in the agrochemical sector. chemimpex.com The compound serves as an intermediate in the formulation of pesticides, where its chemical properties can contribute to the efficacy and stability of the final product. Agrochemical formulations are complex mixtures consisting of active ingredients and inert ingredients that act as solvents or carriers. The inclusion of intermediates like this compound derivatives can enhance the performance of the active ingredient, for example, by improving absorption or stability, leading to more effective pest control solutions. chemimpex.com

Table 2: Applications of this compound by Field

Field of ApplicationSpecific Use/RoleKey Research Area
Organic Synthesis Versatile Building BlockSynthesis of Heterocyclic Compounds
Pharmaceuticals Synthesis IntermediateNeurological Disorders, Gastroprotection, Anti-ulcer, Anti-allergy
Agrochemicals Formulation IntermediateDevelopment of Pesticides and Herbicides

This table summarizes the primary applications of this compound across different scientific and industrial sectors.

Specialty Chemical Research and Development

This compound is a versatile heterocyclic compound that serves as a valuable building block in various areas of specialty chemical research and development. chemimpex.com Its unique structure, which combines a furan ring, a thioether linkage, and a primary amine group, provides multiple reactive sites for chemical synthesis. This trifunctional nature makes it an ideal candidate for constructing more complex molecules with specific, targeted functionalities. chemimpex.com

In the realm of pharmaceutical development , the compound is utilized as a key intermediate in the synthesis of novel therapeutic agents. chemimpex.com Its structure is incorporated into molecules designed to interact with biological systems, with research focusing on areas such as neurological disorders. The presence of the furan moiety, a common scaffold in medicinal chemistry, along with the flexible thioether-ethylamine chain, allows for the creation of compounds with potentially improved bioactivity and selectivity. chemimpex.com

Within agrochemical research , this compound serves as a precursor for new pesticides and herbicides. chemimpex.com The synthesis of active ingredients for crop protection often relies on building blocks that can introduce specific toxophoric or auxophoric groups, and the structural elements of this compound are valuable in this context.

Furthermore, in polymer and material science , this amine is investigated for its role as a crosslinking or modifying agent. chemimpex.com The thiol group can participate in vulcanization-type reactions or Michael additions, while the amine group can react with epoxides or isocyanates. These reactions allow for the incorporation of the furan ring into polymer backbones, potentially enhancing properties such as thermal stability, mechanical strength, and conductivity, making it relevant for the development of advanced materials like specialty polymers and composites. chemimpex.com

Corrosion Inhibition Studies (Analogous Research)

While specific research on this compound as a primary corrosion inhibitor is not extensively documented, its structural motifs—a furan ring, a sulfur atom (thioether), and a nitrogen atom (amine)—are characteristic of effective organic corrosion inhibitors. nih.gov Analogous research on compounds containing these functional groups demonstrates their significant potential for protecting metals, particularly steel, in acidic environments. nih.govuobaghdad.edu.iqacs.orgsciopen.com

Organic corrosion inhibitors function by adsorbing onto the metal surface, creating a protective film that acts as a barrier to the corrosive medium. researchgate.netresearchgate.net The efficiency of this adsorption is largely dependent on the electronic structure of the molecule, including the presence of heteroatoms (like N, S, O) with lone pairs of electrons and π-electrons in aromatic rings or multiple bonds. researchgate.net The furan ring, along with the nitrogen and sulfur atoms in this compound, are all electron-rich centers that can readily coordinate with vacant d-orbitals of metal atoms on the surface, facilitating strong adsorption. uobaghdad.edu.iqsciopen.com

Studies on various furan derivatives have shown remarkable corrosion mitigating properties for mild steel in hydrochloric acid (HCl) solutions. nih.govacs.org These compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. acs.org The protective film formed separates the metal from the aggressive acid solution, thereby preventing its destructive disintegration. uobaghdad.edu.iqsciopen.com The effectiveness of these inhibitors generally increases with concentration. nih.govacs.org

The table below summarizes the inhibition efficiencies of several furan derivatives from analogous research, highlighting the effectiveness of this class of compounds.

Inhibitor CompoundConcentrationMediumMetalInhibition Efficiency (%)Reference
Furan-2-carboxylic acid5 x 10⁻³ M0.5 M HClMild Steel97.6 nih.govacs.org
Furan-2,5-dicarboxylic acid5 x 10⁻³ M0.5 M HClMild Steel99.5 nih.govacs.org
5-(furan-2-ylmethylsulfonyl-4-phenyl-2,4-dihydro chemimpex.comnih.govacs.orgtriazole-3-thione)150 ppm1.0 M HClCarbon Steel99.4 uobaghdad.edu.iqsciopen.com
2-Furfurylthio-3-methylpyrazine5 mmol/LH₂SO₄Copper97.9 researchgate.net

This table is generated based on data from analogous research studies.

The amine and thioether groups in this compound would be expected to further enhance its potential as a corrosion inhibitor. Amine-based inhibitors are well-known for forming a hydrophobic adsorbed layer that shields the metal from corrosive agents. nih.govscirp.org The sulfur atom in the thioether linkage provides an additional site for strong adsorption onto the metal surface. researchgate.net Therefore, based on the established effectiveness of its constituent functional groups, this compound is a strong candidate for application in corrosion protection.

Contributions to Flavor Chemistry Research (e.g., Maillard Reactions, Thiol Degradation)

In flavor chemistry, this compound is structurally related to a class of potent aroma compounds that are crucial to the sensory profile of many thermally processed foods. Its close analog, 2-furfurylthiol (FFT), is recognized as a key odorant responsible for the characteristic "roasty" and "coffee-like" aroma in coffee, cooked beef, and bread. nih.govfrontiersin.org Research into these types of molecules provides significant insight into the chemical reactions that generate desirable flavors during cooking.

Maillard Reactions: Sulfur-containing furan derivatives are primarily formed during the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating. dss.go.thnih.gov Specifically, the reaction between sulfur-containing amino acids, such as cysteine, and pentose (B10789219) sugars (like ribose) or their degradation products is a major pathway for the generation of compounds like FFT. nih.govntou.edu.tw In this process, the sugar provides the furan ring structure, while the amino acid serves as the source of the thiol (-SH) group. ntou.edu.tw The formation of these aroma compounds is highly dependent on factors like pH, temperature, and the specific precursors present. ntou.edu.tw The study of these reactions is fundamental to understanding and controlling flavor development in the food industry.

The table below lists key furan- and thiol-containing compounds relevant to flavor chemistry research.

Compound NameTypical Aroma DescriptionCommon Food Occurrence
2-Furfurylthiol (FFT)Roasted, coffee-like, sulfuryCoffee, Cooked Beef, Bread, Popcorn
2-Methyl-3-furanthiol (MFT)Roasted meatCooked Meat
MethionalCooked potatoPotato Products, Wine, Soy Sauce
FuraneolCaramel, strawberryFruits, Roasted Foods
2-AcetylfuranBalsamic, sweet, nuttyRoasted Coffee, Baked Goods

This table provides examples of related flavor compounds and is for illustrative purposes.

Toxicological Assessment and Safety Considerations in Research

In Vitro Toxicity Studies (e.g., Cytotoxicity, Genotoxicity)

Cytotoxicity:

Studies on various furan (B31954) derivatives have demonstrated cytotoxic effects in different cell lines. For instance, some furan-based compounds have shown antiproliferative activity against cancer cell lines. The mechanism of cytotoxicity for some furan derivatives involves the induction of apoptosis and cell cycle arrest. Thioether compounds have also been investigated for their cytotoxic potential. Certain quinone thioethers have been shown to induce cytotoxicity through the generation of reactive oxygen species (ROS). Given that "2-(Furfurylthio)ethylamine" contains both a furan moiety and a thioether linkage, it is plausible that it could exhibit cytotoxic properties.

Genotoxicity:

The genotoxicity of furan is a significant concern, as it has been classified as a possible human carcinogen. The metabolic activation of the furan ring can lead to the formation of cis-2-butene-1,4-dial, a reactive metabolite that can bind to DNA and proteins, leading to genotoxic effects. While some studies on specific furfuryl derivatives have shown negative results in bacterial reverse mutation assays, others have indicated potential for chromosomal damage in mammalian cells in vitro. For thioether-containing compounds, some have been shown to cause DNA damage. Therefore, there is a theoretical potential for "this compound" to exhibit genotoxic activity, warranting careful handling and the use of appropriate personal protective equipment in a research setting.

Table 1: Summary of In Vitro Toxicity Data for Structurally Related Compounds

Compound ClassTest SystemEndpointResult
Furan DerivativesMammalian Cell LinesCytotoxicityCan induce apoptosis and cell cycle arrest
FuranIn vitro assaysGenotoxicityMetabolically activated to a reactive, genotoxic metabolite
Quinone ThioethersMammalian Cell LinesCytotoxicityCan induce cytotoxicity via reactive oxygen species
Thioether CompoundsIn vitro assaysGenotoxicitySome compounds have shown potential for DNA damage

In Vivo Safety Profiling in Animal Models

There are no specific in vivo safety studies available for "this compound." The assessment of its potential in vivo toxicity relies on data from studies conducted on furan and related compounds.

Furan has been shown to be a potent hepatotoxin and hepatocarcinogen in rodent models. Chronic exposure to furan in rats and mice has been linked to the development of hepatocellular adenomas and carcinomas, as well as cholangiocarcinomas in rats. The mechanism of this toxicity is believed to be related to the metabolic activation of the furan ring in the liver.

For other furan derivatives, the toxicity can vary depending on the specific substituents. For example, studies on furfuryl alcohol have shown that the primary toxic effects following inhalation exposure in rodents are localized to the respiratory tract. Safety and efficacy studies of some furan derivatives used as feed additives in animals have been conducted, with some showing no adverse effects at the tested levels.

Given the known hepatotoxicity of furan, it is prudent to consider that "this compound" could potentially have adverse effects on the liver with prolonged or high-level exposure. Any in vivo research involving this compound should be preceded by a thorough risk assessment and conducted under strict safety protocols.

Table 2: Summary of In Vivo Toxicity Data for Furan

SpeciesRoute of ExposureTarget OrganObserved Effects
RatOralLiverHepatotoxicity, Hepatocellular adenomas and carcinomas, Cholangiocarcinomas
MouseOralLiverHepatotoxicity, Hepatocellular adenomas and carcinomas

Evaluation of Potential Environmental Impact

Specific data on the environmental fate and impact of "this compound" are not available. An evaluation of its potential environmental impact can be inferred from the properties of furan and organosulfur compounds.

Furan is a volatile organic compound (VOC) and, if released into the atmosphere, is expected to exist predominantly in the vapor phase. Its degradation in the atmosphere is likely to occur through reactions with hydroxyl radicals. The environmental fate of organosulfur compounds can vary widely depending on their structure and properties. Some organosulfur compounds are naturally occurring and play a role in the global sulfur cycle. However, industrial releases of sulfur-containing compounds can contribute to air and water pollution.

The potential for bioaccumulation and ecotoxicity of "this compound" is unknown. In the absence of specific data, it is crucial to handle and dispose of this compound in a manner that prevents its release into the environment. Standard laboratory procedures for chemical waste management should be strictly followed.

Risk Assessment Methodologies in Research Settings

In a research setting, a comprehensive risk assessment is essential before working with any chemical, including "this compound," for which toxicological data is limited. The risk assessment process should involve several key steps:

Hazard Identification : This involves gathering all available information on the potential hazards of the chemical and its structural analogs. For "this compound," this would include reviewing the known toxicity of furan derivatives and thioethers.

Exposure Assessment : This step evaluates the potential routes of exposure (inhalation, dermal contact, ingestion) and the potential magnitude, frequency, and duration of exposure for researchers.

Risk Characterization : This involves integrating the hazard identification and exposure assessment to estimate the probability of adverse health effects. Given the potential for cytotoxicity, genotoxicity, and hepatotoxicity based on related compounds, the risk associated with "this compound" should be considered significant in the absence of contradictory data.

Risk Management : Based on the risk characterization, appropriate control measures should be implemented to minimize exposure. These include:

Engineering Controls : Working in a well-ventilated fume hood.

Administrative Controls : Establishing standard operating procedures (SOPs), providing adequate training to personnel, and restricting access to the chemical.

Personal Protective Equipment (PPE) : Using appropriate gloves, safety glasses or goggles, and a lab coat.

The Margin of Exposure (MOE) approach is a common risk assessment methodology. It compares the point of departure (e.g., a no-observed-adverse-effect level, NOAEL) from animal studies to the estimated human exposure. In the absence of a NOAEL for "this compound," a qualitative risk assessment that emphasizes precautionary measures is necessary.

Researchers should consult safety data sheets (SDS) for similar compounds and follow institutional and national guidelines for chemical safety in the laboratory.

Future Research Directions and Challenges

Exploration of Novel Synthetic Pathways with Enhanced Sustainability

The development of environmentally friendly and efficient methods for synthesizing 2-(Furfurylthio)ethylamine is a key area of future research. Traditional chemical synthesis often involves harsh conditions and the use of hazardous reagents. To address this, researchers are exploring greener alternatives.

One promising approach is the use of biocatalysis , employing enzymes to facilitate the synthesis. Lipases, for example, have been successfully used in the preparation of thioesters, a related class of sulfur compounds. researchgate.net This method offers high selectivity and operates under mild conditions, reducing energy consumption and waste. Another avenue is photochemical organocatalysis , which utilizes light to drive the reaction, offering a thiol-free method for creating thioethers from readily available starting materials. iciq.orgnih.gov

Further research into flow chemistry could also lead to more sustainable production. This technique involves the continuous pumping of reagents through a reactor, allowing for better control over reaction parameters and potentially higher yields and purity. The use of bio-derived furanic compounds as starting materials is another critical aspect of enhancing sustainability, aligning with the principles of green chemistry to utilize renewable resources. mdpi.comrsc.org

Table 1: Comparison of Synthetic Methodologies for Thioether Synthesis

MethodologyAdvantagesChallenges
Traditional Synthesis Well-established, versatileHarsh conditions, use of hazardous reagents, potential for significant waste generation
Biocatalysis High selectivity, mild reaction conditions, reduced environmental impactEnzyme stability and cost, substrate scope limitations
Photochemical Organocatalysis Mild conditions, avoids the use of odorous thiols, high functional group toleranceRequires specialized equipment, potential for side reactions
Flow Chemistry Precise control over reaction parameters, improved safety, potential for scalability and automationInitial setup costs, potential for clogging

Discovery of New Biological Targets and Therapeutic Applications

While this compound is known as a building block for pharmaceuticals, particularly those targeting neurological disorders, its full therapeutic potential remains largely untapped. chemimpex.com Furan (B31954) derivatives, in general, exhibit a wide range of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and antitumor properties. mdpi.comwisdomlib.orgresearchgate.net

Future research will focus on identifying specific biological targets of this compound and its derivatives. This involves screening these compounds against a wide array of receptors, enzymes, and other cellular components to uncover new therapeutic uses. For instance, given the known anti-inflammatory properties of some furan compounds, derivatives of this compound could be investigated as potential treatments for chronic inflammatory diseases. mdpi.comresearchgate.net

Moreover, the structural similarities to other bioactive molecules, such as 2-phenethylamines which are known to interact with a variety of receptors in the central nervous system, suggest that this compound analogs could be designed to target specific neurological pathways with greater efficacy and fewer side effects. mdpi.com

Development of Advanced Analytical Platforms for In Situ Monitoring

To better understand the behavior of this compound and its derivatives in biological and environmental systems, advanced analytical methods for real-time, in situ monitoring are needed. Current analytical techniques often require sample collection and preparation, which can be time-consuming and may not accurately reflect the dynamic changes occurring in a system.

Electrochemical sensors and biosensors present a promising solution. nih.gov Researchers have already developed electrochemical methods for the detection of furan in food samples, demonstrating the feasibility of this approach. spkx.net.cnut.ac.ir Future work could focus on creating sensors that are highly specific for this compound and its metabolites. This could involve the use of molecularly imprinted polymers or specific enzymes that interact with the target compound. nih.gov The development of such sensors would be invaluable for pharmacokinetic studies, environmental monitoring, and process control in industrial synthesis.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the field of drug discovery and materials science. nih.govchemrxiv.orgugent.beresearchgate.net These computational tools can be used to predict the properties and biological activities of novel compounds, significantly accelerating the research and development process.

For this compound, AI and ML models can be trained on existing data for related furan and thioether compounds to predict the therapeutic potential of new derivatives. nih.gov This in silico approach allows for the rapid screening of vast virtual libraries of molecules, identifying the most promising candidates for synthesis and further testing. ijpsr.comresearchgate.net By analyzing structure-activity relationships, machine learning algorithms can also guide the design of new compounds with enhanced properties, such as improved binding affinity for a specific biological target or reduced toxicity. chemrxiv.org

Addressing Challenges in Specificity and Selectivity of Derivatives

A significant hurdle in the development of new therapeutics is achieving high specificity and selectivity for the intended biological target. Off-target effects can lead to undesirable side effects and reduced efficacy. For derivatives of this compound, ensuring that they interact only with their intended target is a critical challenge.

Future research will need to employ a combination of computational modeling and experimental screening to understand and overcome these challenges. Molecular docking studies , for example, can provide insights into how a compound binds to its target and can help in designing modifications to improve specificity. researchgate.netijpsr.com A thorough understanding of the structure-activity relationship is paramount. By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogs, researchers can identify the key structural features that govern specificity and selectivity.

Translational Research Opportunities for this compound and Its Analogs

Translational research aims to bridge the gap between basic scientific discoveries and their practical application in a clinical setting. For this compound and its analogs, there are numerous opportunities for translational research.

Once promising therapeutic candidates have been identified through preclinical studies, the next step is to move them into clinical trials to evaluate their safety and efficacy in humans. This requires a multidisciplinary approach, involving chemists, biologists, clinicians, and regulatory experts.

Furthermore, the development of biomarkers to monitor the effects of these compounds in patients will be crucial for successful clinical translation. These biomarkers could be used to assess treatment response and to identify patients who are most likely to benefit from the therapy. The ultimate goal of this translational research is to bring new and effective treatments to patients for a wide range of diseases.

Q & A

Q. What are the recommended synthetic routes for 2-(Furfurylthio)ethylamine, and how can purity be optimized?

Methodological Answer: The synthesis of this compound involves nucleophilic substitution or thiol-ene reactions. A common approach is to react furfuryl mercaptan with 2-chloroethylamine under basic conditions (e.g., NaOH in ethanol). For purity optimization:

  • Purification: Use column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol.
  • Monitoring: Track reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:3).
  • Yield Enhancement: Maintain anhydrous conditions and inert atmosphere (N₂/Ar) to prevent oxidation of the thioether group .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation (volatility: estimated boiling point ~180–200°C).
  • Storage: Keep in amber glass bottles at 2–8°C under nitrogen to prevent degradation.
  • Waste Disposal: Neutralize with dilute HCl before transferring to halogenated waste containers. Avoid contact with oxidizing agents (e.g., HNO₃) due to potential exothermic reactions .

Q. What are the key physicochemical properties of this compound that influence its reactivity?

Methodological Answer:

Property Value/Description Relevance
Molecular Weight~167.24 g/molDetermines molarity in reactions.
LogP (Partition Coeff.)~1.2 (estimated)Impacts lipid solubility for bioassays.
pKa~9.8 (amine group)Affects protonation state in aqueous media.
SolubilityMiscible in ethanol, DMSO; low in H₂OGuides solvent choice for reactions.
These properties are critical for designing reaction conditions and interpreting biological activity .

Advanced Research Questions

Q. How can spectroscopic techniques (e.g., IR, NMR) be employed to characterize this compound?

Methodological Answer:

  • IR Spectroscopy: Look for S–C stretching (~680 cm⁻¹) and N–H bending (~1600 cm⁻¹). Compare to reference spectra of structurally similar thioethers (e.g., 2-(methylthio)ethylamine) .
  • ¹H NMR (CDCl₃): Assign peaks: δ 1.8–2.2 ppm (–NH₂, broad), δ 3.1–3.3 ppm (–SCH₂–), δ 6.2–7.4 ppm (furan protons). Use DEPT-135 to distinguish CH₂ groups.
  • LC-MS: Confirm molecular ion [M+H]⁺ at m/z 168.2 and fragmentation patterns (e.g., loss of –NH₂ group at m/z 151.1) .

Q. What strategies can resolve discrepancies in pharmacological activity data of this compound derivatives?

Methodological Answer:

  • Dose-Response Analysis: Perform assays (e.g., radioligand binding for 5-HT receptors) across a concentration range (1 nM–100 µM) to identify non-linear effects.
  • Structural Analogues: Compare activity of derivatives (e.g., replacing furan with pyran or altering thioether chain length) to isolate pharmacophores.
  • Statistical Validation: Use ANOVA with post-hoc Tukey tests to assess significance (p < 0.05). Address batch variability via triplicate independent experiments .

Q. How does the sulfur atom in this compound affect its coordination chemistry in metal complexes?

Methodological Answer: The thioether sulfur acts as a soft Lewis base, preferentially binding to transition metals (e.g., Cu²⁺, Ni²⁺).

  • Synthesis of Complexes: React this compound with metal salts (e.g., CuCl₂ in methanol) at 60°C for 4 hours.
  • Characterization:
    • UV-Vis: Detect d-d transitions (e.g., Cu²⁺ λmax ~600–800 nm).
    • EPR: Analyze g-values (~2.1 for Cu²⁺ in tetragonal geometry).
    • X-ray Crystallography: Resolve M–S bond lengths (~2.3–2.5 Å) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.